NK-611 - 105655-99-0

NK-611

Catalog Number: EVT-1166564
CAS Number: 105655-99-0
Molecular Formula: C31H37NO12
Molecular Weight: 615.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NK-611 is a semisynthetic derivative of podophyllotoxin, specifically an analogue of etoposide, which is classified as an antineoplastic agent. It has been developed for its potential to inhibit DNA topoisomerase II, a crucial enzyme involved in DNA replication and cell division. This compound has shown enhanced potency against various cancer cell lines compared to its parent compound, etoposide, making it a subject of interest in oncological research and clinical trials .

Synthesis Analysis

The synthesis of NK-611 involves several critical steps that utilize podophyllotoxin as a precursor. The general synthetic route includes:

  1. Starting Material: Podophyllotoxin is treated with specific reagents to introduce functional groups at strategic positions.
  2. Key Reactions: The synthesis typically involves:
    • Mannich Reaction: This step introduces amine functionalities that are crucial for the biological activity of the compound.
    • Reduction Steps: Active manganese dioxide is often used for oxidizing or reducing intermediates to achieve the desired chemical structure.
  3. Purification: The final compound is purified using column chromatography, ensuring that NK-611 is obtained in high purity for biological evaluation.

The synthesis parameters, such as temperature, reaction time, and solvent choice (often dry methanol or dichloromethane), are optimized to maximize yield and purity .

Molecular Structure Analysis

NK-611's molecular structure can be described as follows:

  • Core Structure: It retains the fundamental podophyllotoxin framework, characterized by a dibenzocyclooctene core.
  • Functional Groups: The introduction of specific substituents at the C-4 position enhances its activity against cancer cells. The structural configuration is essential; for instance, the 4β-substitution plays a critical role in its interaction with topoisomerase II.
  • Spectroscopic Data: The molecular structure has been confirmed through various spectroscopic techniques including 1H^{1}H NMR and 13C^{13}C NMR analyses, which provide insights into the arrangement of atoms within the molecule .
Chemical Reactions Analysis

NK-611 participates in several chemical reactions primarily involving:

  1. Inhibition of Topoisomerase II: This mechanism is central to its anticancer activity. By binding to the enzyme, NK-611 prevents the normal function of topoisomerase II, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells.
  2. Reactivity with Biological Targets: The compound may undergo metabolic transformations within biological systems, which can affect its efficacy and toxicity profile.

The efficiency of these reactions is influenced by the chemical environment and the presence of other cellular components .

Mechanism of Action

The mechanism of action of NK-611 primarily involves:

  • Topoisomerase II Inhibition: NK-611 binds to the active site of topoisomerase II, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands after cleavage. This results in increased DNA damage and cell death.
  • Cytotoxicity Profiles: Studies have shown that NK-611 exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as an effective chemotherapeutic agent .
Physical and Chemical Properties Analysis

NK-611 exhibits several notable physical and chemical properties:

  • Molecular Formula: C23_{23}H27_{27}N3_{3}O8_{8}
  • Molecular Weight: Approximately 455.48 g/mol
  • Solubility: NK-611's solubility characteristics are enhanced by modifications at the C-4 position, allowing for better bioavailability compared to traditional podophyllotoxin derivatives.
  • Melting Point: The melting point ranges between 214 °C to 216 °C, indicating stability under physiological conditions.

These properties are crucial for determining the pharmacokinetic profiles of NK-611 during development .

Applications

NK-611 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: Due to its potent anticancer activity, NK-611 is being evaluated in clinical trials for treating various malignancies.
  2. Pharmacological Studies: Researchers are investigating its pharmacological profile to understand better its interactions with biological systems and potential side effects.
  3. Structural Modifications: Ongoing studies aim to optimize its structure further to enhance efficacy while minimizing toxicity.
Introduction to NK-611

Historical Context and Discovery of Epipodophyllotoxin Derivatives

The development of epipodophyllotoxin derivatives represents a significant chapter in anticancer drug discovery. Podophyllotoxin, isolated from Podophyllum species (e.g., Podophyllum peltatum), served as the foundational compound due to its potent antimitotic activity through tubulin inhibition. However, its severe toxicity (e.g., neurotoxicity, gastrointestinal damage) limited clinical utility [5] [9]. In the 1960s–1970s, semisynthetic modifications yielded first-generation derivatives etoposide (VP-16) and teniposide (VM-26), which shifted the mechanism of action from tubulin disruption to topoisomerase II inhibition. This innovation enabled clinical use against lung cancer, leukemias, and lymphomas but introduced new challenges, including myelosuppression, drug resistance, and poor water solubility [6] [9]. NK-611 emerged in the early 1990s as a strategic response to these limitations, designed to enhance solubility while retaining topoisomerase II targeting [5] [9].

Table 1: Evolution of Key Epipodophyllotoxin Derivatives

CompoundDecade IntroducedKey Structural ModificationPrimary Mechanism
Podophyllotoxin1880 (Isolation)Natural lignan (tetracyclic core)Tubulin polymerization inhibition
Etoposide1960s–1970s4′-Demethylated + glucopyranosideTopoisomerase II inhibition
Teniposide1960s–1970s4′-Demethylated + thiophene glucopyranosideTopoisomerase II inhibition
NK-611Early 1990s4β-Dimethylamino substitutionTopoisomerase II inhibition

NK-611 as a Semisynthetic Podophyllotoxin Analog: Origin and Development Timeline

NK-611 (dimethylaminoetoposide) is a semisynthetic derivative synthesized directly from podophyllotoxin, the natural precursor of etoposide. Its core structure retains the tetracyclic aryltetralin lignan skeleton (rings A–D) characteristic of podophyllotoxin. The critical innovation is the replacement of etoposide’s methylated glucose moiety with a 4β-dimethylamino group at the C4 position of the D-ring. This modification significantly enhances water solubility while preserving the epipodophyllotoxin’s stereochemical configuration essential for biological activity [5] [9]. Development was spearheaded by Nippon Kayaku Co., with key milestones including:

  • Preclinical characterization (1992): Identification as a "novel water-soluble etoposide analog" with superior in vivo activity [5] [9].
  • Analytical method development (1993–1994): Validation of HPLC techniques for quantifying NK-611 and its primary metabolite, DeNK611, in plasma [3] [5].
  • In vitro efficacy studies (1995): Demonstration of potent activity against human tumor colony-forming units, with schedule-dependent cytotoxicity [3].
  • Phase I clinical trials (mid-1990s): Initial human pharmacokinetic evaluation [3] [9].

Table 2: NK-611 Development Timeline

YearDevelopment StageKey Findings/Advancements
1992PrevalidationCharacterization as water-soluble analog; enhanced preclinical activity
1993Bioanalytical Method DevelopmentHPLC-UV detection validated for plasma quantification
1994Metabolite IdentificationDetection method for DeNK611 in dog plasma
1995In Vitro Human Tumor ModelsActivity against 50+ tumor specimens; schedule dependency confirmed
1996Phase I Clinical Trials InitiatedPharmacokinetic profiling in humans

Classification and Structural Relationship to Etoposide

NK-611 belongs to the epipodophyllotoxin class of chemotherapeutic agents, sharing a core structural framework with etoposide. Both compounds derive from podophyllotoxin’s aryltetralin scaffold but feature modifications at C4:

  • Etoposide: Contains a 4′-demethylepipodophyllotoxin core linked to a β-D-glucopyranoside (sugar moiety), contributing to moderate aqueous solubility.
  • NK-611: Replaces the glucopyranoside with a 4β-dimethylaminoethyl group, resulting in a tertiary amine side chain that confers enhanced hydrophilicity and cationic character at physiological pH [5] [9].

Structurally, NK-611 (C31H38ClNO12) is a hydrochloride salt, further boosting solubility. Its molecular weight (588.09 g/mol) slightly exceeds etoposide’s (588.56 g/mol), but the dimethylamino group reduces log P (partition coefficient) compared to etoposide, aligning with improved dissolution kinetics [1] [9]. Mechanistically, NK-611 inhibits topoisomerase II by stabilizing the DNA-enzyme cleavage complex, preventing DNA relegation and inducing apoptosis—identical to etoposide’s primary action [3] [9]. However, its structural divergence confers distinct pharmacological advantages:

  • Reduced Cross-Resistance: In vitro studies using etoposide-resistant small-cell lung cancer (SCLC) sublines (SBC-3/ETP) showed NK-611 maintained activity where etoposide failed, suggesting partial circumvention of resistance mechanisms [8].
  • Schedule Dependency: Prolonged exposure (21–28 days) at low concentrations (6.8 µM) inhibited 58% of tumor colony-forming units, outperforming short-term exposure protocols [3].

Table 3: Structural and Functional Comparison of NK-611, Etoposide, and Podophyllotoxin

PropertyPodophyllotoxinEtoposideNK-611
Core StructureTetracyclic lignan4′-Demethyl-epipodophyllotoxin + glucopyranoside4′-Demethyl-epipodophyllotoxin + dimethylaminoethyl
Molecular FormulaC22H22O8C29H32O13C31H38ClNO12
Water SolubilityLowModerateHigh
Primary MechanismTubulin inhibitionTopoisomerase II inhibitionTopoisomerase II inhibition
Key ModificationN/AC4-glucosylationC4-dimethylamino substitution

Properties

CAS Number

105655-99-0

Product Name

NK-611

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Molecular Formula

C31H37NO12

Molecular Weight

615.6 g/mol

InChI

InChI=1S/C31H37NO12/c1-13-38-11-22-29(42-13)27(34)25(32(2)3)31(43-22)44-28-16-9-19-18(40-12-41-19)8-15(16)23(24-17(28)10-39-30(24)35)14-6-20(36-4)26(33)21(7-14)37-5/h6-9,13,17,22-25,27-29,31,33-34H,10-12H2,1-5H3/t13-,17+,22-,23-,24+,25-,27-,28-,29-,31+/m1/s1

InChI Key

ZKSNZYLCOXUJIR-VOKUKXJJSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O

Synonyms

NK 611
NK-611
NK611

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.